3-(2-bromophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide
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Overview
Description
3-(2-bromophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide is a chemical compound that belongs to the class of amides. It is commonly known as Bromadol or BDPC. The compound has gained significant attention in the scientific community due to its potential as a painkiller.
Mechanism of Action
The exact mechanism of action of 3-(2-bromophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide is not fully understood. However, it is believed to work by binding to the mu-opioid receptor in the brain, which is responsible for the perception of pain. This binding leads to the activation of the receptor, which in turn leads to the inhibition of pain signals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-bromophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide include the inhibition of pain signals, sedation, and euphoria. The compound has also been found to have potential in the treatment of drug addiction and depression.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(2-bromophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide in lab experiments include its high potency and effectiveness in reducing pain. However, the compound has several limitations, including its potential for addiction and overdose.
Future Directions
There are several future directions for the study of 3-(2-bromophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide. One direction is to investigate the compound's potential in the treatment of drug addiction and depression. Another direction is to explore the potential of the compound in the development of new painkillers that are more effective and have fewer side effects. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential for addiction and overdose.
Conclusion:
In conclusion, 3-(2-bromophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a painkiller. The compound has been found to be highly effective in reducing pain, even in cases where traditional painkillers have failed. Additionally, the compound has potential in the treatment of drug addiction and depression. However, further studies are needed to fully understand the compound's mechanism of action and its potential for addiction and overdose.
Synthesis Methods
The synthesis method of 3-(2-bromophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide involves the reaction of 2-bromobenzoyl chloride with N-phenyl-2-pyrrolidinylmethanamine in the presence of a base. The reaction leads to the formation of 3-(2-bromophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide as a white solid.
Scientific Research Applications
3-(2-bromophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide has been extensively studied for its potential as a painkiller. The compound has been found to be highly effective in reducing pain, even in cases where traditional painkillers have failed. Additionally, the compound has been found to have potential in the treatment of drug addiction and depression.
properties
IUPAC Name |
3-(2-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O/c21-19-11-5-4-7-16(19)12-13-20(24)22-15-18-10-6-14-23(18)17-8-2-1-3-9-17/h1-5,7-9,11,18H,6,10,12-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWHJLWVJFEKQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CCC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide |
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